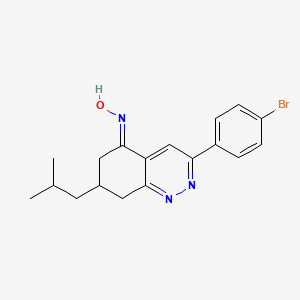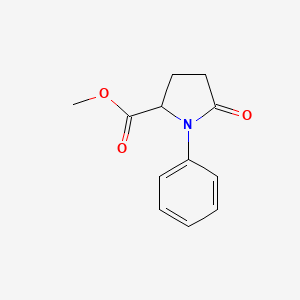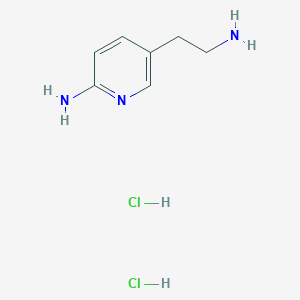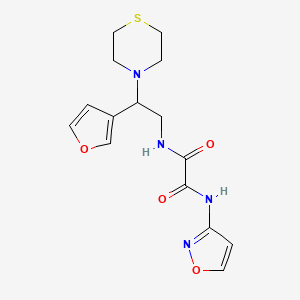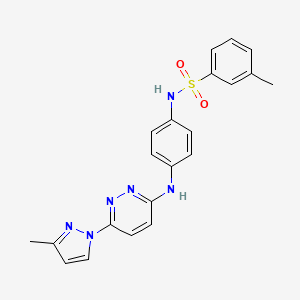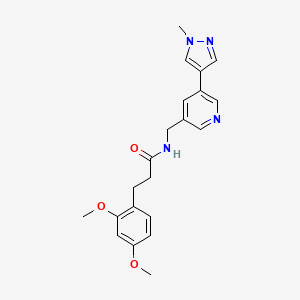![molecular formula C24H16F4N2O2S B2469032 3'-(3-Fluorophenyl)-1-(3-(trifluoromethyl)benzyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione CAS No. 894552-00-2](/img/structure/B2469032.png)
3'-(3-Fluorophenyl)-1-(3-(trifluoromethyl)benzyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3’-(3-Fluorophenyl)-1-(3-(trifluoromethyl)benzyl)spiro[indoline-3,2’-thiazolidine]-2,4’-dione” is a complex organic molecule. It contains several functional groups and rings, including a fluorophenyl group, a trifluoromethyl group, a benzyl group, an indoline ring, and a thiazolidine ring .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 3-fluoroalkenyl-3-trifluoromethyl-2-oxindoles has been achieved by the reaction of indoline-2,3-diones with difluoromethylene phosphabetaine . Another method involves a silica gel and alumina-mediated sequential transformation based on tryptamine-derived ynesulfonamide substrates .Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple functional groups and rings. The compound contains a fluorophenyl group, a trifluoromethyl group, a benzyl group, an indoline ring, and a thiazolidine ring .Chemical Reactions Analysis
The compound can undergo various chemical reactions due to the presence of multiple reactive sites. For example, indoline-2,3-diones can react with difluoromethylene phosphabetaine to produce 3-fluoroalkenyl-3-trifluoromethyl-2-oxindoles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. For instance, the trifluoromethyl group is known to be electron-withdrawing, which could affect the compound’s reactivity .Scientific Research Applications
Synthesis and Structural Analysis
Research has explored the synthesis and structural analysis of spiro-indole derivatives, focusing on their chemical properties and the geometry of their molecules. For example, Sehgal et al. (1994) synthesized a spiro-indole derivative and analyzed its structure, confirming tetrahedral geometry around the spiro carbon atom through spectroscopic studies (Sehgal et al., 1994). This foundational work supports further exploration into the structural nuances of similar compounds.
Biological Activities
Significant efforts have been made to investigate the biological activities of spiro[indoline-3,2'-thiazolidine]-2,4'-diones, with studies exploring their antimicrobial, antileukemic, and antifungal properties. Al-Romaizan (2020) synthesized new spiro[indol-thiazolidon-2,4-diones] and evaluated their in vitro antimicrobial activity, indicating potential as antimicrobial agents (Al-Romaizan, 2020). Similarly, Rajopadhye and Popp (1987) prepared spiro[indoline-3,2'-thiazolidine]-2,4'-diones and identified compounds with activity in leukemia screen tests, suggesting antileukemic potential (Rajopadhye & Popp, 1987).
Antioxidant and Anticancer Activities
Further research has expanded into evaluating the antioxidant and anticancer activities of spiro[indoline-3,2'-thiazolidine]-2,4'-diones derivatives. Ali and Abdel-Rahman (2014) synthesized novel fluorinated spiro[oxindole-thiazolidinone] compounds, assessing their antioxidant activities and finding promising results (Ali & Abdel-Rahman, 2014). Kaminskyy et al. (2011) evaluated the anticancer activity of spiro[Thiazolidinone-Isatin] conjugates, demonstrating significant potential against cancer cell lines (Kaminskyy et al., 2011).
Future Directions
properties
IUPAC Name |
3-(3-fluorophenyl)-1'-[[3-(trifluoromethyl)phenyl]methyl]spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16F4N2O2S/c25-17-7-4-8-18(12-17)30-21(31)14-33-23(30)19-9-1-2-10-20(19)29(22(23)32)13-15-5-3-6-16(11-15)24(26,27)28/h1-12H,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWWSZNBFNNYMEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C2(S1)C3=CC=CC=C3N(C2=O)CC4=CC(=CC=C4)C(F)(F)F)C5=CC(=CC=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16F4N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3'-(3-Fluorophenyl)-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

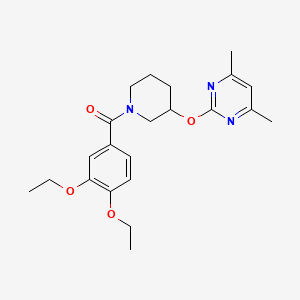
![1,4-dioxa-8-azaspiro[4.5]dec-8-yl[1-(6-piperidino-4-pyrimidinyl)-1H-imidazol-4-yl]methanone](/img/structure/B2468951.png)
![methyl 3-(N-([2,3'-bifuran]-5-ylmethyl)sulfamoyl)-4-methoxybenzoate](/img/structure/B2468952.png)
![N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methylbutanamide](/img/structure/B2468953.png)
![3-[(2-chlorophenyl)methyl]-9-(4-fluorophenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
